molecular formula C14H24O5 B154147 Mono(2-ethyl-5-oxohexyl) adipate CAS No. 134998-72-4

Mono(2-ethyl-5-oxohexyl) adipate

Cat. No.: B154147
CAS No.: 134998-72-4
M. Wt: 272.34 g/mol
InChI Key: XLMWFRRVVDGMRV-UHFFFAOYSA-N
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Description

Mono(2-ethyl-5-oxohexyl) adipate is an organic compound with the chemical formula C14H24O5. It is an ester derived from adipic acid and 2-ethyl-5-oxohexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(2-ethyl-5-oxohexyl) adipate can be synthesized through the esterification of adipic acid with 2-ethyl-5-oxohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, adipic acid and 2-ethyl-5-oxohexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester.

Chemical Reactions Analysis

Types of Reactions

Mono(2-ethyl-5-oxohexyl) adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used in substitution reactions.

Major Products

    Oxidation: Adipic acid and 2-ethyl-5-oxohexanoic acid.

    Reduction: 2-ethyl-5-hydroxyhexanol and hexanediol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Mono(2-ethyl-5-oxohexyl) adipate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential effects on biological systems, including its metabolism and biokinetics.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Employed in the production of high-performance lubricants and coatings.

Mechanism of Action

The mechanism of action of mono(2-ethyl-5-oxohexyl) adipate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized to its corresponding carboxylic acids and alcohols, which can then participate in further biochemical reactions. The ester group in the compound allows it to interact with enzymes and other proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl) adipate (DEHA): A widely used plasticizer with similar chemical properties.

    Mono(2-ethylhexyl) adipate: Another ester of adipic acid with comparable applications.

    Di(2-ethylhexyl) phthalate (DEHP): A phthalate ester used as a plasticizer, but with different chemical structure and properties.

Uniqueness

Mono(2-ethyl-5-oxohexyl) adipate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMWFRRVVDGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928845
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134998-72-4
Record name Mono(2-ethyl-5-oxohexyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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